Ethyl 5-amino-3-ethylthiophene-2-carboxylate
Description
Ethyl 5-amino-3-ethylthiophene-2-carboxylate is a substituted 2-aminothiophene derivative characterized by an ethyl group at position 3, an amino group at position 5, and an ester moiety at position 2 of the thiophene ring.
2-Aminothiophenes are typically synthesized via Gewald's multicomponent reaction, which involves condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base like diethylamine .
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl 5-amino-3-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-6-5-7(10)13-8(6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 |
InChI Key |
BSXJUCPZNADKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The Gewald reaction is the most widely used method for synthesizing 2-aminothiophenes. For ethyl 5-amino-3-ethylthiophene-2-carboxylate, the protocol involves:
-
Carbonyl source : Butyraldehyde (R = ethyl) or a related aldehyde/ketone.
-
α-Cyanoester : Ethyl cyanoacetate.
-
Sulfur : Elemental sulfur (S₈).
-
Base catalyst : Triethylamine (Et₃N) or morpholine.
-
Solvent : Ethanol, dimethylformamide (DMF), or solvent-free conditions.
Mechanistic Pathway
-
Knoevenagel Condensation : Butyraldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Incorporation : Elemental sulfur cyclizes the intermediate via a thiolation step, forming the thiophene ring.
-
Tautomerization : The final product is stabilized as the 2-aminothiophene derivative.
Experimental Procedure (Representative Example)
A mixture of butyraldehyde (0.1 mol), ethyl cyanoacetate (0.1 mol), sulfur (0.1 mol), and triethylamine (0.1 mol) in ethanol (20 mL) is stirred at 50°C for 12 hours. The crude product is precipitated by ice-cold water, filtered, and recrystallized from ethanol to yield ethyl 2-amino-5-ethylthiophene-3-carboxylate (68–73% yield).
Table 1: Optimization of Classical Gewald Reaction
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | Triethylamine | 73 | 98 |
| Temperature | 50°C | 70 | 97 |
| Solvent | Ethanol | 68 | 96 |
| Reaction Time | 12 hours | 72 | 98 |
Solvent-Free and Green Chemistry Approaches
Ball-Milling Technique
A solvent-free variation of the Gewald reaction employs mechanochemical ball milling to enhance reaction efficiency:
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Gewald reaction:
Post-Synthetic Modifications
Functionalization at the Amino Group
The amino group at position 2 can undergo further reactions to yield derivatives:
Table 2: Derivatives Synthesized from this compound
| Derivative | Reagent | Yield (%) | Application |
|---|---|---|---|
| Schiff base | Salicylaldehyde | 82 | Antimicrobial agents |
| Acetylated product | Acetyl chloride | 75 | Drug intermediates |
| Sulfonamide | Benzenesulfonyl chloride | 68 | Enzyme inhibitors |
Analytical Characterization
Spectroscopic Data
Crystallographic Data
X-ray diffraction studies confirm the planar thiophene ring and substituent orientations. The ethyl group at position 3 and ester at position 2 exhibit minimal steric strain, favoring crystalline packing.
Industrial and Scalable Protocols
Pilot-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating diverse derivatives.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Halogenated compounds | Substituted thiophene derivatives |
Biology
- Antimicrobial Properties : Ethyl 5-amino-3-ethylthiophene-2-carboxylate has demonstrated antimicrobial activity against various pathogens. The mechanism may involve disrupting microbial cell membranes or interfering with essential metabolic pathways.
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects in cancer cell lines. For example, it inhibits tubulin assembly, leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MIA PaCa-2 (pancreatic) | TBD | Tubulin inhibition |
| Related compound | HeLa (cervical) | 17–130 | G2/M cell cycle arrest |
Medicine
- Drug Development : The compound is being explored as a lead compound in drug discovery due to its anti-inflammatory and antioxidant activities. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers.
Industry
- Organic Semiconductors : this compound is utilized in the development of organic semiconductors and materials for electronic devices. Its unique chemical properties enhance the performance of these materials.
Case Study 1: Antiproliferative Activity
A study on thiophene derivatives demonstrated that structural modifications significantly affect their antiproliferative activity. The most promising derivatives showed selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Mechanistic Insights
In vitro assays revealed that this compound induces apoptosis through the intrinsic mitochondrial pathway. Flow cytometry analyses indicated increased annexin-V staining, confirming apoptotic cell death.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Position 3
- Ethyl Group (Target Compound) : Enhances steric bulk and lipophilicity compared to methyl or aryl groups.
- Methyl Group: Found in Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate (), which exhibits reactivity for further functionalization (e.g., thiocyanate substitution).
- Aryl Groups: Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate () introduces electron-withdrawing chlorophenyl groups, improving stability and interaction with biological targets.
Position 4
- Thiocyanate (-SCN): In Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate (), this group enables nucleophilic substitution reactions.
- Cyano (-CN): Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate () is a precursor for hydrazone and heterocyclic derivatives, useful in medicinal chemistry.
- Carbamoyl (-CONHR): Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate () enhances hydrogen-bonding capacity, relevant for enzyme inhibition.
Position 5
- Amino (-NH₂): A common feature in all compared compounds, enabling electrophilic substitution (e.g., acylation in ) or coupling reactions.
Biological Activity
Ethyl 5-amino-3-ethylthiophene-2-carboxylate (EETC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EETC, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
EETC belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is , with a molecular weight of approximately 185.25 g/mol. The presence of an amino group and a carboxylate functional group contributes to its reactivity and biological potential.
The biological activity of EETC is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : EETC may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Binding : The compound can bind to specific receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research indicates that EETC exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.
Anticancer Activity
EETC has shown promising anticancer activity in several studies:
- In Vitro Studies : EETC was tested on various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from 20 nM to 130 nM depending on the cell line tested .
-
Case Study: Comparative Analysis
A comparative study evaluated EETC against other thiophene derivatives. Results indicated that EETC outperformed several analogs in inhibiting cancer cell proliferation, suggesting a unique mechanism of action attributable to its specific structural features .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of EETC:
| Activity Type | Target Organism/Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 50 | Cell wall disruption |
| Anticancer | HeLa | 130 | Induction of apoptosis |
| Anticancer | MCF-7 | 80 | Cell cycle arrest |
| Anticancer | HepG2 | 20 | Inhibition of proliferation |
Comparative Studies with Similar Compounds
EETC's structure allows for comparisons with other thiophene derivatives that possess similar functional groups:
- Mthis compound : This compound has shown lower cytotoxicity compared to EETC in various cancer cell lines, indicating that the ethyl group in EETC may enhance its biological activity.
- Tert-butyl 5-amino-3-ethylthiophene-2-carboxylate : While also exhibiting antimicrobial properties, this derivative did not demonstrate the same level of anticancer activity as EETC.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-amino-3-ethylthiophene-2-carboxylate, and how is structural purity ensured?
- Methodological Answer : A typical synthesis involves condensation reactions under reflux conditions. For example, ethyl acetoacetate reacts with sulfur and substituted amines in ethanol, followed by acid-catalyzed cyclization . Structural confirmation employs NMR spectroscopy (e.g., ¹H and ¹³C NMR) to verify amine, ester, and thiophene ring protons. IR spectroscopy identifies functional groups like C=O (ester, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹). Recrystallization from ethanol ensures purity, with melting point consistency indicating successful synthesis .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard guidelines. Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in a cool, dry place (<25°C) away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. What spectroscopic techniques are critical for characterizing thiophene derivatives like this compound?
- Methodological Answer :
- NMR : Assigns substituent positions on the thiophene ring (e.g., ethyl groups at C3, amine at C5) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Use software suites like SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Discrepancies in bond lengths/angles may arise from twinning or low-resolution data. Cross-validate results with density functional theory (DFT) calculations to optimize geometry .
Q. What strategies optimize the yield of multi-step syntheses involving this compound?
- Methodological Answer :
- Step 1 : Optimize reaction time/temperature (e.g., thiophosgene-mediated substitution requires dry chloroform under reflux for 6 hours) .
- Step 2 : Use catalysts like triethylamine to accelerate amide bond formation .
- Step 3 : Monitor intermediates via TLC and purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
Q. How does structural modification (e.g., substituent variation) affect biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace the ethyl group at C3 with halogenated or aromatic substituents to enhance lipophilicity and target binding .
- Test derivatives in vitro for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) .
- Compare IC₅₀ values across analogs to identify pharmacophoric motifs .
Q. What mechanistic insights explain this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to spliceosome components (e.g., pre-mRNA) using AutoDock Vina .
- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzymes like acetylcholinesterase via Ellman’s method .
- Fluorescence Quenching : Monitor protein-ligand interactions (e.g., BSA binding) to assess bioavailability .
Q. How can researchers address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug Design : Convert the ester group to a carboxylate salt for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
